molecular formula C13H10ClNO3 B183057 2-(Benzyloxy)-4-chloro-1-nitrobenzene CAS No. 84437-61-6

2-(Benzyloxy)-4-chloro-1-nitrobenzene

Cat. No. B183057
CAS RN: 84437-61-6
M. Wt: 263.67 g/mol
InChI Key: XHYFSVORMROOOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions such as temperature and pressure .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It may also include computational studies to predict these properties .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-(Benzyloxy)-4-chloro-1-nitrobenzene,” focusing on unique applications across different fields:

Pharmaceutical Intermediate

“2-(Benzyloxy)-4-chloro-1-nitrobenzene” is used as an intermediate in the synthesis of various pharmaceutical compounds. For example, it’s involved in the preparation of sequential polypeptides and acts as a reagent for the synthesis of multidentate chelating ligands .

Synthesis of Benzyl Ethers and Esters

This compound serves as a reagent in the synthesis of benzyl ethers and esters, providing a mild and convenient method for preparing these functional groups, which are crucial in organic synthesis .

Antimicrobial Activity

Derivatives of “2-(Benzyloxy)-4-chloro-1-nitrobenzene” have been studied for their antimicrobial activity, indicating potential use in developing new antimicrobial agents .

Conformational Studies

The benzyloxy group in this compound has been used to study conformational changes in molecular structures, which is important for understanding chemical reactivity and designing drugs .

Anti-tubercular Agents

It has been used in the design and synthesis of novel compounds with potential anti-tubercular activity, which is crucial given the ongoing fight against tuberculosis .

Antibacterial Agents

The compound has found application in the synthesis of oxazolidin-2-one-based antibacterial agents, which have a unique mechanism of action and are important for treating bacterial infections .

Enzyme-catalyzed Synthesis

“2-(Benzyloxy)-4-chloro-1-nitrobenzene” is used as an intermediate in enzyme-catalyzed reactions, such as those involving lipase, to produce enantiomerically pure compounds important for pharmaceuticals .

Suzuki–Miyaura Coupling

This compound is also relevant in the preparation of boron reagents used in Suzuki–Miyaura coupling, a widely-used reaction in synthetic organic chemistry to form carbon-carbon bonds .

Each application demonstrates the versatility and importance of “2-(Benzyloxy)-4-chloro-1-nitrobenzene” in scientific research and highlights its potential for contributing to various fields.

Thermo Fisher Scientific , Beilstein Journal of Organic Chemistry Academia.edu MDPI Photochem Royal Society of Chemistry Springer Link Oxford Academic Royal Society of Chemistry

Mechanism of Action

This is typically relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) are often used as a source of this information .

Future Directions

This involves discussing potential applications and areas of future research for the compound .

properties

IUPAC Name

4-chloro-1-nitro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYFSVORMROOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516474
Record name 2-(Benzyloxy)-4-chloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-chloro-1-nitrobenzene

CAS RN

84437-61-6
Record name 2-(Benzyloxy)-4-chloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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